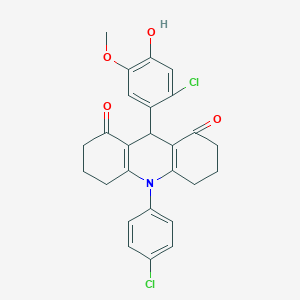methyl}quinolin-8-ol](/img/structure/B307644.png)
2-Methyl-7-{[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl}quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-{(6-methylpyridin-2-yl)aminomethyl}quinolin-8-ol is an organic compound that belongs to the class of quinolinols This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-{(6-methylpyridin-2-yl)aminomethyl}quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the methyl and hydroxyl groups at the 2 and 8 positions, respectively.
Coupling Reactions: The final step involves coupling the quinoline derivative with 6-methylpyridin-2-ylamine and 3-nitrobenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-{(6-methylpyridin-2-yl)aminomethyl}quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products
The major products formed from these reactions include quinone derivatives, amino-substituted compounds, and various substituted quinoline and pyridine derivatives.
Scientific Research Applications
2-Methyl-7-{(6-methylpyridin-2-yl)aminomethyl}quinolin-8-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-7-{(6-methylpyridin-2-yl)aminomethyl}quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the nitrophenyl group allows for interactions with electron-rich sites, while the quinoline core can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **2-Methyl-7-{(6-methyl-2-pyridinyl)aminomethyl}-8-quinolinol
- **2- (6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
Uniqueness
2-Methyl-7-{(6-methylpyridin-2-yl)aminomethyl}quinolin-8-ol is unique due to the presence of both a nitrophenyl group and a quinoline core, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C23H20N4O3 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-methyl-7-[[(6-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C23H20N4O3/c1-14-5-3-8-20(24-14)26-21(17-6-4-7-18(13-17)27(29)30)19-12-11-16-10-9-15(2)25-22(16)23(19)28/h3-13,21,28H,1-2H3,(H,24,26) |
InChI Key |
NEXQMABZRZRZOX-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(Benzyloxy)-3-methoxyphenyl]-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307561.png)
![5-[4-(Cyclopentyloxy)benzylidene]-3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B307562.png)
![(5Z)-5-(anthracen-9-ylmethylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307565.png)
![benzyl 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromophenyl ether](/img/structure/B307566.png)
![2-[7-Butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl butanoate](/img/structure/B307567.png)

![METHYL 2-[(2-CHLORO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLENE]-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B307571.png)
![(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307574.png)
![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307580.png)


![6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
![2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B307586.png)
![(2E)-2-{[2-(dimethylamino)-6-oxo-4-phenyl-6H-1,3-oxazin-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B307587.png)
